3-Chloro-N-vanillylcrotonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-vanillylcrotonamide is a chemical compound with the molecular formula C12-H14-Cl-N-O3 and a molecular weight of 255.72 g/mol It is known for its unique structure, which includes a vanillyl group and a crotonamide moiety
Vorbereitungsmethoden
The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-vanillylcrotonamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-N-vanillylcrotonamide can be compared with other similar compounds, such as:
3-Chloro-N,N-dimethylpropanamide: This compound has a similar chloro group but differs in its amide structure.
4-Chloro-3-methylphenol: Known for its disinfectant properties, this compound shares the chloro group but has a different aromatic structure.
3-Chloro-N-(cyclopropylmethyl)aniline: This compound has a similar chloro group but differs in its amine structure.
The uniqueness of this compound lies in its combination of the vanillyl and crotonamide moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101030-70-0 |
---|---|
Molekularformel |
C12H14ClNO3 |
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5- |
InChI-Schlüssel |
ZZMHVRRVQFYAEQ-YVMONPNESA-N |
Isomerische SMILES |
C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl |
Kanonische SMILES |
CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.